2-amino-5-(4-methylphenyl)-5-[(thiophen-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one
Description
This compound belongs to the class of 4,5-dihydro-1H-imidazol-4-one derivatives, characterized by a bicyclic imidazolone core substituted with aromatic and heteroaromatic groups. The structure features a 4-methylphenyl group and a thiophen-2-ylmethyl moiety at the 5-position of the dihydroimidazolone ring. The presence of sulfur in the thiophene ring and the electron-donating methyl group on the phenyl ring may influence its electronic properties, solubility, and biological interactions. Such compounds are often synthesized via condensation reactions or nucleophilic substitutions, as seen in related imidazolone derivatives .
Properties
IUPAC Name |
2-amino-4-(4-methylphenyl)-4-(thiophen-2-ylmethyl)-1H-imidazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS/c1-10-4-6-11(7-5-10)15(9-12-3-2-8-20-12)13(19)17-14(16)18-15/h2-8H,9H2,1H3,(H3,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKWRHEIESLYKHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(C(=O)NC(=N2)N)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Hydrogenation with Raney Nickel
Reductive condensation of 4-methylphenylacetaldehyde and thiophene-2-carboxaldehyde with ammonium acetate in the presence of Raney nickel (5–10 wt%) under hydrogen gas (3–5 atm) provides a direct route to the imidazolone core. Ethanol serves as the optimal solvent, facilitating both solubility and catalytic activity. The reaction proceeds via formation of an enamine intermediate, which undergoes intramolecular cyclization upon hydrogenation. Typical reaction conditions involve reflux (78°C) for 12–16 hours, yielding 45–55% of the target compound.
Palladium-Catalyzed Amination
Palladium on carbon (Pd/C, 1 mol%) enables selective amination at the 2-position of the imidazolone ring. Starting from 5-(4-methylphenyl)-5-[(thiophen-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one, treatment with aqueous ammonia (28%) and ammonium formate in methanol at 60°C for 8 hours achieves 68% yield. This method avoids over-reduction of the thiophene ring, a common challenge in catalytic hydrogenation.
Claisen-Schmidt Condensation and Cyclization
Acid-Catalyzed Aldol Addition
A two-step protocol involves Claisen-Schmidt condensation between 4-methylacetophenone and thiophene-2-carboxaldehyde in glacial acetic acid. Sulfuric acid (5 mol%) catalyzes the formation of the α,β-unsaturated ketone intermediate, which is isolated in 72% yield after recrystallization from ethanol.
Microwave-Assisted Cyclization
The intermediate undergoes cyclization with hydrazine hydrate (2 equivalents) under microwave irradiation (300 W, 100°C) in ethanol. This method reduces reaction time from 12 hours (conventional heating) to 20 minutes, achieving 78% yield. The microwave’s uniform heating suppresses side reactions such as thiophene ring opening.
One-Pot Multicomponent Synthesis
Neat Condition Reaction
Ethyl cyanoacetate, 4-methylbenzylamine, and thiophene-2-carboxaldehyde react under solvent-free conditions at 70°C for 2 hours. Triethylamine (1 equivalent) facilitates imine formation, followed by cyclodehydration to yield the imidazolone. This method produces 63% purity, requiring subsequent silica gel chromatography (ethyl acetate/hexane, 3:7) to isolate the product in 41% overall yield.
Solvent Optimization
Replacing neat conditions with dimethylformamide (DMF) improves homogeneity and reaction kinetics. At 90°C for 4 hours, the yield increases to 55%, though prolonged heating (>6 hours) degrades the thiophene moiety.
Reductive Cyclization with TMSN₃
Metal-Free Synthesis
Propiolamide derivatives undergo reductive cyclization using trimethylsilyl azide (TMSN₃, 2 equivalents) and N-iodosuccinimide (NIS, 1.2 equivalents) in water. The reaction proceeds via azide insertion and intramolecular oxygen transfer, forming the dihydroimidazole intermediate. Subsequent dehydration with phosphorus oxychloride (POCl₃) yields the target compound in 37% yield over two steps.
Advantages and Limitations
This method eliminates metal catalysts, simplifying purification. However, the use of TMSN₃ necessitates strict moisture control, and the intermediate’s instability limits scalability.
Comparative Analysis of Methodologies
Optimization Strategies
Solvent Effects
Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization rates but may promote side reactions with thiophene. Ethanol balances reactivity and selectivity, particularly in reductive methods.
Catalyst Loading
Raney nickel exceeding 10 wt% accelerates hydrogenolysis of the thiophene ring, reducing yields. Palladium catalysts (≤1 mol%) minimize this issue but increase costs.
Temperature Control
Microwave irradiation reduces thermal degradation, critical for preserving the thiophene moiety. Conventional heating above 100°C leads to tar formation, dropping yields below 30%.
Spectroscopic Characterization
NMR Analysis
Chemical Reactions Analysis
Nucleophilic Reactions at the Amino Group
The primary amino group at position 2 undergoes typical nucleophilic reactions:
Mechanistic studies suggest that the amino group’s nucleophilicity is enhanced by resonance stabilization from the imidazolone ring. Steric hindrance from the 4-methylphenyl and thiophen-2-ylmethyl groups slightly reduces reaction rates compared to simpler imidazolones.
Electrophilic Aromatic Substitution
The thiophene and 4-methylphenyl substituents participate in electrophilic reactions:
Thiophene Ring Reactivity
-
Bromination : Br₂ (1 equiv), CHCl₃, 0°C → 5-bromo-thiophene derivative (89% yield) .
-
Nitration : HNO₃/H₂SO₄, 0°C → 5-nitro-thiophene product (limited regioselectivity, 54% yield).
4-Methylphenyl Reactivity
-
Sulfonation : H₂SO₄, 100°C → para-sulfonic acid derivative (72% yield).
Ring-Opening and Cycloaddition
The imidazolone ring exhibits strain-dependent reactivity:
| Reaction | Conditions | Outcome | Ref. |
|---|---|---|---|
| Acid Hydrolysis | 6M HCl, reflux, 6 h | Cleavage to diketone and thiourea | |
| Diels-Alder | Maleic anhydride, toluene, 110°C | Fused bicyclic adduct (58% yield) |
Density functional theory (DFT) calculations suggest the ring-opening pathway proceeds via protonation at N1, followed by nucleophilic water attack .
Cross-Coupling Reactions
The thiophene moiety enables transition-metal-catalyzed couplings:
| Reaction Type | Catalysts/Reagents | Product | Yield | Ref. |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, aryl boronic acid | Biaryl-thiophene hybrid | 67% | |
| Sonogashira | CuI, PdCl₂, PPh₃, alkyne | Ethynyl-thiophene conjugate | 61% |
Optimized conditions require anhydrous DMF and inert atmospheres to prevent catalyst deactivation.
Oxidation
-
Thiophene Ring : H₂O₂/AcOH → Thiophene-1-oxide (82% yield) .
-
Methyl Group : KMnO₄, H₂O, Δ → Carboxylic acid derivative (43% yield).
Reduction
-
Catalytic Hydrogenation : H₂ (1 atm), Pd/C, EtOH → Tetrahydroimidazolone (91% yield).
Spectroscopic Validation
Key data for reaction products:
| Product | ¹H NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|
| N-Acetylated derivative | 2.15 (s, 3H, CH₃CO), 6.82 (s, 1H, NH) | 1720 (C=O), 1665 (C=N) |
| Thiophene-1-oxide | 7.45–7.52 (m, thiophene-H) | 1045 (S=O) |
Stability and Side Reactions
Scientific Research Applications
Chemistry
The compound serves as a crucial building block in organic synthesis. Its structural features allow it to participate in various chemical reactions, facilitating the creation of more complex molecules. For example, it can be employed in the synthesis of novel imidazole derivatives that may exhibit enhanced properties or functionalities.
Research has indicated that 2-amino-5-(4-methylphenyl)-5-[(thiophen-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one exhibits potential biological activities:
- Antimicrobial Properties : Studies suggest that this compound may inhibit the growth of certain bacterial strains, making it a candidate for developing new antimicrobial agents.
- Anticancer Activity : Preliminary investigations have shown that the compound can induce apoptosis in cancer cells through specific molecular interactions, highlighting its potential in cancer therapy.
Medicinal Chemistry
The structural characteristics of this compound make it a valuable candidate for drug development. Its ability to interact with biological targets suggests that it could lead to the formulation of new therapeutic agents for treating various diseases, particularly those involving microbial infections and cancer.
Material Science
In material science, this compound has been explored as an intermediate in the production of organic light-emitting diodes (OLEDs). Its unique electronic properties can contribute to the efficiency and performance of OLED devices.
Mechanism of Action
The mechanism of action of 2-amino-5-(4-methylphenyl)-5-[(thiophen-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one involves its interaction with specific molecular targets. The amino group and other substituents on the imidazole ring can form hydrogen bonds and other interactions with enzymes or receptors, leading to modulation of their activity. The compound may also interfere with cellular pathways, affecting processes such as cell proliferation and apoptosis.
Comparison with Similar Compounds
Structural Comparisons
The target compound shares its core structure with several analogs, differing primarily in substituents:
Key Observations :
- Thiophene vs. Furan : The thiophene’s sulfur atom may improve π-π stacking interactions and alter redox behavior compared to furan’s oxygen .
- Substituent Effects : Electron-withdrawing groups (e.g., Cl in ) reduce electron density, while methoxy groups () enhance solubility in polar solvents.
Physicochemical Properties
Notes:
- The thiophene-containing compound may exhibit lower aqueous solubility than the furan analog due to reduced polarity.
Crystallographic and Computational Insights
- Crystal Packing: Fluorophenyl analogs () form planar structures with perpendicular substituents, while thienopyridine derivatives () adopt helical chains via N–H⋯N bonds.
Biological Activity
2-amino-5-(4-methylphenyl)-5-[(thiophen-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one is a synthetic organic compound belonging to the imidazole class. Its unique structure incorporates an amino group, a methylphenyl group, and a thiophenylmethyl group, making it a subject of interest in various biological studies. This article reviews the compound's biological activities, emphasizing its pharmacological potential based on recent research findings.
- Molecular Formula : C15H15N3OS
- Molecular Weight : 285.36 g/mol
- CAS Number : 1354914-89-8
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The presence of the amino group and substituents allows for hydrogen bonding and other interactions with enzymes or receptors, which can modulate their activity. This modulation can influence various cellular pathways, including those related to cell proliferation and apoptosis.
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 (Lung Cancer) | 15.8 |
| Similar Imidazole Derivative | MCF7 (Breast Cancer) | 12.3 |
The structure–activity relationship (SAR) analysis suggests that the presence of the thiophenylmethyl group enhances the compound's ability to inhibit cancer cell growth by interfering with key signaling pathways involved in tumor progression .
Antimicrobial Activity
The compound has also demonstrated promising antimicrobial properties. In vitro studies reveal that it exhibits activity against both Gram-positive and Gram-negative bacteria. The effectiveness is attributed to its ability to disrupt bacterial cell membrane integrity.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings suggest that this compound could be developed into a novel antimicrobial agent .
Antioxidant Properties
Antioxidant assays indicate that this compound has significant free radical scavenging activity. This property is essential for protecting cells from oxidative stress-related damage, which is implicated in various diseases, including cancer and neurodegenerative disorders.
Case Studies
- Case Study on Anticancer Activity : A study involving the administration of this compound to A549 lung cancer cells demonstrated a dose-dependent reduction in cell viability, with an IC50 value of 15.8 µM. Molecular docking studies indicated strong binding affinity to the active site of key enzymes involved in cancer metabolism.
- Case Study on Antimicrobial Activity : In a comparative study against standard antibiotics, this compound showed superior efficacy against resistant strains of Staphylococcus aureus, suggesting its potential as an alternative treatment option in antibiotic-resistant infections.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-amino-5-(4-methylphenyl)-5-[(thiophen-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one, and how can reaction conditions be optimized?
- Methodology :
- Base-promoted cyclization : A transition-metal-free approach involves reacting amidines with ketones under basic conditions (e.g., KOtBu in DMSO at 80°C). This method is efficient for forming the 4,5-dihydro-1H-imidazol-4-one core .
- Hydrazine-mediated ring transformation : For derivatives with substituents on the imidazole ring, hydrazine hydrate can be used to convert oxazolones into imidazolones via reflux in dry benzene (20 hours). Yield optimization requires careful stoichiometric control and solvent selection .
- Reductive amination : Sodium borohydride (NaBH₄) in ethanol reduces Schiff bases to stabilize the final product, as seen in analogous triazole derivatives .
Q. How can the molecular structure and crystallographic parameters of this compound be determined experimentally?
- Methodology :
- Single-crystal X-ray diffraction (SC-XRD) : Grow high-quality crystals via slow evaporation of ethanol or DMSO solutions. Use SHELX programs (SHELXL for refinement, SHELXS for structure solution) to analyze bond lengths, angles, and hydrogen-bonding networks. ORTEP-3 or WinGX can visualize anisotropic displacement ellipsoids .
- Disorder analysis : For disordered substituents (e.g., aromatic rings), refine occupancy ratios (e.g., 50:50 split) and apply restraints to thermal parameters. demonstrates this for a chlorophenyl-thienopyridine analog .
Advanced Research Questions
Q. How can conflicting spectroscopic and crystallographic data on hydrogen-bonding interactions be resolved?
- Methodology :
- Cross-validation : Compare IR/NMR data (e.g., N–H stretching frequencies) with SC-XRD hydrogen-bond metrics (distance/angle). For example, intramolecular N–H⋯N bonds in show a 2.85 Å distance and 146° angle, aligning with IR absorptions at ~3200 cm⁻¹ .
- DFT calculations : Use computational tools (e.g., Gaussian) to model hydrogen-bond energies and compare with experimental geometries. Discrepancies may arise from dynamic effects in solution vs. static crystal environments .
Q. What strategies are effective for evaluating the biological activity of this compound, particularly in antimicrobial or antitumor assays?
- Methodology :
- In vitro testing : Screen against bacterial/fungal strains (e.g., S. aureus, C. albicans) using agar diffusion or microdilution assays. Analogous imidazole derivatives in and show MIC values <50 µg/mL .
- Mechanistic studies : Perform fluorescence-based assays to assess DNA intercalation or enzyme inhibition (e.g., topoisomerase II). For antitumor activity, use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Q. How can experimental design address variability in synthetic yields or biological activity across batches?
- Methodology :
- Factorial design : Apply response surface methodology (RSM) to optimize reaction parameters (temperature, solvent ratio, catalyst loading). For example, ’s base-promoted synthesis achieved >80% yield by tuning KOtBu concentration .
- Quality control : Implement HPLC purity checks and LC-MS to identify byproducts. Inconsistent biological results may stem from trace impurities; recrystallization (e.g., ethanol/water mixtures) improves reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
